5-O-Desmethyl Donepezil-d5

Description

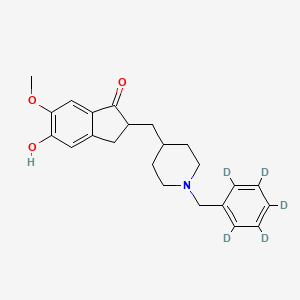

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMISVLYMKJMLP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661896 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189929-21-2 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-O-Desmethyl Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, biological context, and analytical methodologies related to 5-O-Desmethyl Donepezil-d5. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.

Introduction

This compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a primary metabolite of the drug Donepezil.[1][2][3] Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia associated with Alzheimer's disease.[4][5][6] The deuterated analog serves as an internal standard for quantitative bioanalytical assays and as a tracer in metabolic studies.[1][2] Deuterium substitution can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor of consideration in its application.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | [1] |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | [2][7] |

| Molecular Weight | 370.5 g/mol | [2][3][7] |

| Exact Mass | 370.23 Da | [1] |

| CAS Number | 1189929-21-2 | [1][2][8] |

| Appearance | Solid at room temperature | [1] |

| Purity | >95% (HPLC) | [9] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| LogP | 3.996 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Heavy Atom Count | 27 | [1] |

| Complexity | 496 | [1] |

| SMILES | COC1=C(O)C=C2CC(CC3CCN(CC4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CC3)C(=O)C2=C1 | [1] |

| InChI Key | DSMISVLYMKJMLP-VIQYUKPQSA-N | [1] |

Biological Context: Metabolism of Donepezil

5-O-Desmethyl Donepezil is a metabolite of Donepezil, formed primarily through O-demethylation mediated by cytochrome P450 enzymes (CYP3A and CYP2D6).[10] The metabolism of Donepezil is extensive, involving several pathways including O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[10][11] These phase I metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[10] While the pharmacological activity of 5-O-Desmethyl Donepezil is reported as unknown or not fully characterized, other metabolites like 6-O-desmethyl donepezil and donepezil-cis-N-oxide are known to be pharmacologically active.[5][6][12]

Caption: Metabolic pathways of Donepezil leading to primary metabolites.

Experimental Protocols

Accurate quantification of this compound and its non-labeled counterpart is critical in pharmacokinetic and metabolic studies. Below are detailed analytical methods cited in the literature.

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous detection of Donepezil and its three main metabolites, including 5-O-Desmethyl Donepezil (5DD), from plasma samples.[12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Alkalinize plasma samples.

-

Perform extraction using a solvent mixture of n-hexane/dichloromethane/ethylacetate (45:40:15). Disopyramide is used as the internal standard.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.[12]

-

-

Chromatographic Conditions:

-

Column: X-Terra, RP8

-

Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL

-

Detection: Photometric and fluorimetric detectors are used in tandem. Donepezil, 5DD, and Donepezil-N-oxide are fluorescent, while 6-O-desmethyl donepezil is non-fluorescent.[12]

-

-

Performance:

-

Linearity: 10-100 ng/mL range

-

Quantitation Limits: 0.1-0.3 ng/mL for fluorescent compounds; 1.2-4.3 ng/mL for photometric compounds.[12]

-

Caption: Workflow for HPLC-based analysis of Donepezil metabolites in plasma.

For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is available for the simultaneous determination of Donepezil and its active metabolite, 6-O-desmethyl donepezil.[13] While this protocol focuses on the 6-O-desmethyl metabolite, its principles are directly applicable to the analysis of 5-O-Desmethyl Donepezil.

-

Sample Preparation (Solid-Phase Extraction):

-

Use 500 µL aliquots of human plasma.

-

Perform solid-phase extraction (SPE) using Waters Oasis HLB cartridges.[13]

-

-

Chromatographic Conditions:

-

Column: Waters Novapak C18 (150 mm x 3.9 mm, 4 µm)

-

Mobile Phase: Isocratic conditions (details not specified in abstract)

-

Run Time: 6.0 minutes[13]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Electrospray

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Transitions:

-

Donepezil: m/z 380.1 → 91.2

-

6-O-desmethyl donepezil: m/z 366.3 → 91.3

-

Galantamine (Internal Standard): m/z 288.2 → 213.2[13]

-

-

-

Performance:

-

Linearity: 0.02–10.0 ng/mL for 6-O-desmethyl donepezil.[13]

-

Caption: General workflow for LC-MS/MS quantification of Donepezil metabolites.

For in vivo studies, this compound can be prepared in various formulations. A common method involves initial dissolution in an organic solvent followed by dilution in a vehicle suitable for administration.

-

DMSO-based Formulation:

-

Prepare a stock solution by pre-dissolving the compound in DMSO.

-

To the DMSO stock solution, add PEG300 and mix until clear.

-

Add Tween 80 and mix until clear.

-

Finally, add ddH₂O to reach the desired final concentration and mix thoroughly.[1]

-

-

Alternative Formulations: Other reported oral formulations include dissolving in PEG400, suspending in 0.2% Carboxymethyl cellulose, or dissolving in a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Source:[1]

The product is noted to be stable at ambient temperature for short periods, such as during ordinary shipping.[1]

References

- 1. This compound I CAS#: 1189929-21-2 I deuterium labeled 5-O-Desmethyl donepezil I InvivoChem [invivochem.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. alfagen.com.tr [alfagen.com.tr]

- 4. scispace.com [scispace.com]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [guidechem.com]

- 9. 5-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

5-O-Desmethyl Donepezil-d5 certificate of analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-O-Desmethyl Donepezil-d5, a deuterium-labeled metabolite of Donepezil. The information is compiled from various analytical and metabolic studies.

Quantitative Data

The following tables summarize the key quantitative and identifying information for this compound and its non-labeled counterpart.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Analyte Name | This compound | [1][2] |

| Parent Drug | Donepezil | [1] |

| CAS Number | 1189929-21-2 | [2][3] |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | [2][3] |

| Molecular Weight | 370.50 g/mol | [2][3] |

| IUPAC Name | 5-hydroxy-6-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2, 3-dihydro-1H-inden-1-one | [1] |

| Purity | >95% (by HPLC) | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Non-Labeled 5-O-Desmethyl Donepezil Properties

| Property | Value | Source |

| Analyte Name | 5-O-Desmethyl Donepezil | [4] |

| CAS Number | 120013-57-2 | [4][5] |

| Molecular Formula | C₂₃H₂₇NO₃ | [4][5] |

| Molecular Weight | 365.47 g/mol | [4][5] |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | [4][5] |

Experimental Protocols

Detailed methodologies for the analysis of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil, are crucial for research and development. The following protocols are based on established analytical methods.

2.1 High-Performance Liquid Chromatography (HPLC) for Donepezil and Metabolites

A validated HPLC method for the simultaneous determination of Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-Oxide (DNox) in human plasma has been described.[6]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Chromatographic Conditions:

-

Column: X-Terra, RP8[6]

-

Mobile Phase: Acetonitrile (85%) and 1% acetic acid (15%)[6]

-

Flow Rate: 1 mL/min[6]

-

Injection Volume: 50 µL[6]

-

Detection: Photometric and fluorimetric detectors in tandem. This setup maximizes sensitivity for fluorescent compounds (Donepezil, 5DD, DNox) and allows detection of non-fluorescent compounds (6DD, internal standard).[6]

-

-

Method Performance:

2.2 Chiral HPLC Analysis

A method for the enantioselective determination of Donepezil and its desmethyl metabolites has also been developed.[7]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Extract from culture medium using ethyl acetate.[7]

-

-

Chromatographic Conditions:

-

Method Performance:

2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive LC-MS/MS method has been established for the simultaneous quantification of Donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma.[8] While this protocol does not explicitly include this compound, the principles can be adapted. This compound is commonly used as an internal standard in such assays to improve accuracy.[1]

-

Sample Preparation (Solid-Phase Extraction):

-

Extract analytes and the internal standard (galantamine) from 500 µL of human plasma using Waters Oasis HLB cartridges.[8]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Method Performance:

Signaling Pathways and Experimental Workflows

Donepezil Metabolism

Donepezil undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6.[9][10] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis, followed by glucuronidation.[11][12] 5-O-Desmethyl Donepezil is one of the metabolites formed through O-demethylation.[12]

Caption: Metabolic pathway of Donepezil.

Analytical Workflow for Quantification

The general workflow for the quantification of this compound in a biological matrix using LC-MS/MS involves several key steps from sample receipt to data analysis.

Caption: General LC-MS/MS analytical workflow.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. 5-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]

- 5. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ClinPGx [clinpgx.org]

- 11. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 5-O-Desmethyl Donepezil-d5 (CAS No. 1189929-21-2) for Researchers and Drug Development Professionals

Introduction

5-O-Desmethyl Donepezil-d5 is a deuterium-labeled analog of 5-O-Desmethyl Donepezil, a metabolite of the widely prescribed Alzheimer's disease medication, Donepezil. As a stable isotope-labeled compound, it serves as an invaluable tool, primarily as an internal standard, in bioanalytical and pharmacokinetic studies.[1] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling precise and accurate quantification of Donepezil and its metabolites in complex biological matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of the physicochemical properties, relevant experimental protocols, and metabolic pathways associated with this compound.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1189929-21-2 | |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | |

| Molecular Weight | 370.5 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

| Solubility | Soluble in DMSO | [3] |

Experimental Protocols

This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Donepezil and its metabolites in biological samples such as plasma. The following is a representative experimental protocol synthesized from established methodologies.

Objective: To quantify the concentration of Donepezil and its major metabolites in human plasma using this compound as an internal standard.

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Donepezil, 5-O-Desmethyl Donepezil, and 6-O-Desmethyl Donepezil analytical standards

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Donepezil, its metabolites, and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analytes to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration.

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 analytical column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Set a suitable flow rate (e.g., 0.5 mL/min).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion electrospray mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

Donepezil primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism for its therapeutic effects in Alzheimer's disease.

Donepezil undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. 5-O-Desmethyl Donepezil is one of the metabolites formed through O-demethylation.

References

5-O-Desmethyl Donepezil-d5 supplier and pricing

An In-Depth Technical Guide to 5-O-Desmethyl Donepezil-d5

This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in this compound. It covers its role as a metabolite of Donepezil, supplier information, and relevant experimental methodologies.

Introduction

This compound is the deuterium-labeled form of 5-O-Desmethyl Donepezil, a metabolite of the drug Donepezil.[1][2][3][4] Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase, and it is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[5][6][7] The labeling with deuterium (d5) makes this compound a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry.

Supplier and Pricing Information

The procurement of this compound is critical for research applications. While pricing is often subject to quotation, the following table summarizes key suppliers of this compound. For reference, the pricing for the non-deuterated analog, 5-O-Desmethyl Donepezil, is included from one supplier.

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology | This compound | 1189929-21-2 | Biochemical for proteomics research.[8] |

| InvivoChem | This compound | 1189929-21-2 | Deuterium labeled form of 5-O-Desmethyl donepezil.[2] |

| MedChemExpress | This compound | 1189929-21-2 | Isotope-Labeled Compound.[4] |

| Guidechem | This compound | 1189929-21-2 | Lists various global manufacturers.[1] |

| Alfagen | This compound | 1189929-21-2 | Labeled as a MedChemExpress product.[3] |

| Genprice | This compound | 1189929-21-2 | Listed as a laboratory reagent.[9] |

| LGC Standards | 5-O-Desmethyl Donepezil | 120013-57-2 | Non-deuterated version. Pricing: 2.5 mg for $256.00, 5 mg for $472.00, 25 mg for $1,971.00.[10] |

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[6][11][12] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. One of the key metabolites formed through O-demethylation is 5-O-Desmethyl Donepezil. This metabolite, along with others like 6-O-desmethyl-donepezil (6DD) and donepezil-N-oxide (DNox), is pharmacologically active.[13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound I CAS#: 1189929-21-2 I deuterium labeled 5-O-Desmethyl donepezil I InvivoChem [invivochem.com]

- 3. alfagen.com.tr [alfagen.com.tr]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Donepezil (Aricept): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 8. scbt.com [scbt.com]

- 9. genprice.com [genprice.com]

- 10. 5-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinPGx [clinpgx.org]

- 13. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of 5-O-Desmethyl Donepezil-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Desmethyl Donepezil-d5 is the deuterium-labeled analog of 5-O-Desmethyl Donepezil, a metabolite of the acetylcholinesterase inhibitor Donepezil.[1][2][3] Stable isotope-labeled compounds, such as this compound, are critical internal standards for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies.[3][4] The incorporation of deuterium atoms results in a mass shift from the unlabeled analyte, allowing for its clear differentiation and accurate quantification in complex biological matrices.

The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, leading to enhanced accuracy and precision in analytical measurements. This technical guide provides an in-depth overview of the synthesis, analytical methodologies for isotopic purity determination, and data representation for this compound.

Disclaimer: Specific quantitative data and detailed proprietary synthesis protocols for this compound are not publicly available. The information presented herein is based on established principles and common practices for the synthesis and analysis of deuterated compounds.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of five deuterium atoms into the 5-O-Desmethyl Donepezil molecule. Based on the chemical structure, the deuterium atoms are located on the phenyl ring of the benzyl group. A plausible synthetic approach would involve the use of a deuterated starting material, such as Benzyl-d5 bromide, in the final steps of the synthesis of the parent compound.

A generalized synthetic pathway can be conceptualized as follows:

Caption: A potential synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of isotopic purity for a deuterated compound like this compound is a critical quality control step. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the isotopic distribution of a labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum of the compound, the relative abundance of the desired deuterated species (d5) can be measured along with the presence of lesser deuterated species (d4, d3, etc.) and the unlabeled compound (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy)

NMR spectroscopy, particularly ¹H NMR (proton NMR), is used to confirm the positions of deuterium labeling. In a ¹H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides confirmation that the deuterium incorporation has occurred at the intended positions on the molecule. While quantitative NMR can be used to estimate isotopic purity, it is often used in conjunction with mass spectrometry for a comprehensive analysis.

Data Presentation

The quantitative data for the isotopic purity of this compound is typically summarized in tabular format for clarity and ease of comparison.

Table 1: Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | < 2.0 |

| d4 | ~ 5.0 |

| d5 | > 98.0 |

Note: The data in this table is representative of a high-purity deuterated standard and is for illustrative purposes only.

Table 2: Quality and Purity Specifications

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 98% |

| Isotopic Purity (d5) | ≥ 98% |

| Molecular Formula | C₂₃H₂₂D₅NO₃ |

| Molecular Weight | 370.50 |

| CAS Number | 1189929-21-2 |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible assessment of isotopic purity. Below are generalized protocols for the analysis of this compound.

LC-MS/MS Method for Isotopic Purity

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the m/z of d0 to d5 species.

-

Data Analysis: Integration of the peak areas for each isotopologue to calculate the relative abundances.

-

¹H NMR Method for Positional Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Integrate the signals in the aromatic region and compare them to the signals of the non-deuterated standard to confirm the absence of protons at the labeled positions.

Workflow for Isotopic Purity Assessment

The overall process for ensuring the quality of this compound involves a logical flow of synthesis and analysis.

Caption: General experimental workflow for the synthesis and certification of this compound.

Conclusion

The isotopic purity of this compound is a paramount parameter that dictates its performance as an internal standard in demanding bioanalytical applications. A thorough characterization using a combination of mass spectrometry and NMR spectroscopy is essential to confirm both the isotopic distribution and the specific locations of deuterium incorporation. For researchers and drug development professionals, sourcing this material from reputable suppliers who provide a comprehensive Certificate of Analysis with detailed isotopic purity data is crucial for ensuring the reliability and accuracy of their quantitative studies.

References

Stability and Storage of 5-O-Desmethyl Donepezil-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-O-Desmethyl Donepezil-d5, a deuterated metabolite of Donepezil. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound.

Introduction

This compound is a stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The deuterium labeling provides a distinct mass signature for accurate quantification in complex biological matrices. Understanding the stability profile of this compound is paramount for reliable experimental outcomes.

The stability of deuterated compounds is often enhanced due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and less susceptible to enzymatic cleavage than a carbon-hydrogen (C-H) bond. This inherent stability can translate to a longer shelf-life and greater resistance to degradation under certain conditions.

Recommended Storage Conditions

Proper storage is critical to preserve the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Storage Format | Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | 3 years | For long-term storage, a freezer is recommended.[1] |

| 4°C | 2 years | Offers a shorter-term storage option.[1] | |

| In Solvent | -80°C | 6 months | Ideal for preserving the compound in a dissolved state for an extended period.[1] |

| -20°C | 1 month | Suitable for short-term storage of solutions.[1] | |

| Shipping | Room Temperature | Short-term | The compound is stable at ambient temperatures for the duration of shipping.[1] |

Stability Profile and Potential Degradation Pathways

Inferred Degradation Pathways:

Based on studies of Donepezil, this compound is likely susceptible to degradation under the following conditions:

-

Hydrolysis: Degradation is expected in both acidic and alkaline environments. Donepezil has shown susceptibility to hydrolysis, and this is a common degradation pathway for many pharmaceutical compounds.

-

Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

-

Thermal Stress: Elevated temperatures can induce degradation.

Conversely, Donepezil has demonstrated relative stability under photolytic (light) stress.

The following diagram illustrates the potential degradation pathways for this compound, inferred from the behavior of Donepezil.

Caption: Inferred degradation pathways for this compound.

Experimental Protocols for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. While a specific validated method for this compound is not published, the following protocols, adapted from studies on Donepezil, can serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of Donepezil and its metabolites.

Table of Chromatographic Conditions (Adaptable for this compound):

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Column (for enantiomeric separation) |

| Mobile Phase | Acetonitrile and Phosphate Buffer | Hexane, Ethanol, and Triethylamine |

| Detection | UV at 268 nm or 315 nm | UV at 270 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) | Ambient |

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation profile and to develop a stability-indicating method. The following workflow outlines the typical steps involved.

Caption: Workflow for forced degradation studies.

Detailed Methodologies for Forced Degradation:

-

Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is treated with an equal volume of 0.1 M hydrochloric acid and refluxed for a specified period (e.g., 2-8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

-

Alkaline Hydrolysis: A solution of the compound is treated with an equal volume of 0.1 M sodium hydroxide and refluxed. Samples are taken at intervals, neutralized, and analyzed.

-

Oxidative Degradation: The compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature or slightly elevated temperature for a set duration. Samples are analyzed at different time points.

-

Thermal Degradation: The solid compound or a solution is exposed to a high temperature (e.g., 60-80°C) in a calibrated oven for an extended period. Samples are analyzed at various intervals.

-

Photolytic Degradation: The solid compound or a solution is exposed to UV and/or fluorescent light in a photostability chamber for a defined period, following ICH guidelines.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the direct interaction of this compound with any signaling pathways. As a metabolite of Donepezil, its primary role in research is as an internal standard for analytical purposes. The pharmacological activity and signaling pathway interactions of the parent compound, Donepezil, are well-documented and revolve around its function as an acetylcholinesterase inhibitor.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. The recommended long-term storage condition is at -20°C in a solid form. While specific quantitative stability data for the deuterated metabolite is limited, information from its parent compound, Donepezil, provides valuable insights into its potential degradation pathways, which primarily include hydrolysis and oxidation. The experimental protocols outlined in this guide offer a solid foundation for developing and validating a robust stability-indicating method to ensure the quality and reliability of experimental data. Further studies are warranted to establish a comprehensive stability profile specifically for this compound.

References

Technical Guide: Spectroscopic and Spectrometric Characterization of 5-O-Desmethyl Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-O-Desmethyl Donepezil-d5. It is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of Donepezil and its metabolites.

Introduction

5-O-Desmethyl Donepezil is a primary metabolite of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The deuterated analog, this compound, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate quantification of the non-labeled metabolite in complex biological matrices. This guide details the available spectral data, experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1189929-21-2 | [1][2] |

| Molecular Formula | C₂₃H₂₂D₅NO₃ | [2][3] |

| Molecular Weight | 370.50 g/mol | [2][3] |

| Appearance | Solid | [1] |

Mass Spectrometry Data

Detailed mass spectra for this compound are not publicly available. However, data for the non-deuterated metabolite, 5-O-Desmethyl Donepezil, can be used to infer the expected mass-to-charge ratios (m/z) for the deuterated analog. The primary difference will be a 5-dalton mass shift due to the five deuterium atoms.

Table 2: Mass Spectrometry Data for 5-O-Desmethyl Donepezil and its Deuterated Analog

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Method |

| 5-O-Desmethyl Donepezil | 366.3 | Not explicitly stated in search results | LC-MS/MS |

| This compound | ~371.3 (Expected) | Expected to be shifted by +5 Da | LC-MS/MS |

Note: The exact m/z values may vary slightly depending on the ionization source and instrument calibration.

Nuclear Magnetic Resonance (NMR) Data

Specific ¹H and ¹³C NMR spectra for this compound are not publicly available in the searched literature. This information is typically proprietary to the manufacturer and is often provided with the purchase of the compound. For reference, a study on the parent compound, Donepezil, provides detailed NMR characterization, which can offer insights into the expected spectral regions for its metabolites.[4]

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not available in the public domain. However, based on methods reported for Donepezil and its non-deuterated metabolites, the following general protocols can be adapted.

Mass Spectrometry (LC-MS/MS)

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Donepezil and its metabolites in biological samples.[5][6]

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analytes from plasma samples.[5][6]

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: The compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a suitable concentration.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain one-dimensional and, if necessary, two-dimensional spectra for structural elucidation.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[7][8] One of the major metabolic pathways is O-demethylation, which leads to the formation of 5-O-Desmethyl Donepezil and 6-O-Desmethyl Donepezil.[9][10][11]

Caption: Metabolic conversion of Donepezil to 5-O-Desmethyl Donepezil.

Experimental Workflow

The general workflow for the analysis of 5-O-Desmethyl Donepezil using its deuterated internal standard is depicted below.

Caption: General workflow for bioanalytical quantification.

Conclusion

While specific NMR and mass spectra for this compound are not publicly accessible, this guide provides the essential information available from the scientific literature. The provided data on the non-deuterated analog, along with general experimental protocols and relevant metabolic pathways, offers a solid foundation for researchers working with this important analytical standard. For definitive spectral data, it is recommended to consult the certificate of analysis provided by the supplier.

References

- 1. This compound I CAS#: 1189929-21-2 I deuterium labeled 5-O-Desmethyl donepezil I InvivoChem [invivochem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Donepezil in Human Plasma using 5-O-Desmethyl Donepezil-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Donepezil in human plasma. The assay utilizes a stable isotope-labeled internal standard, 5-O-Desmethyl Donepezil-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is performed on a C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.2 to 50 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely used for the treatment of mild to moderate Alzheimer's disease.[1][2] Accurate and reliable quantification of Donepezil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and selectivity.[3][4] This application note presents a detailed protocol for the determination of Donepezil in human plasma using a novel deuterated internal standard, this compound, which is structurally very similar to the analyte, ensuring reliable quantification.

Experimental

Materials and Reagents

-

Donepezil hydrochloride (purity ≥99%)

-

This compound (purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Stock and Working Solutions

-

Donepezil Stock Solution (1 mg/mL): Dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare working solutions of Donepezil and the internal standard by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A standard UHPLC system.

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 80 |

| 2.6 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Donepezil | 380.2 | 91.2 | 39 |

| This compound | 371.2 | 91.2 | 39 |

-

MS Parameters:

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Donepezil in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.2 to 50 ng/mL with a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 0.2 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.2 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low | 0.6 | 4.5 | 98.7 | 5.9 | 101.2 |

| Medium | 10 | 3.1 | 101.5 | 4.2 | 99.8 |

| High | 40 | 2.5 | 97.9 | 3.7 | 98.6 |

The precision (%CV) was within 8.1%, and the accuracy was between 97.9% and 105.2%, which are well within the acceptable limits of bioanalytical method validation guidelines.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Donepezil in human plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Donepezil in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

Application Notes and Protocols for Donepezil Analysis in Human Plasma

These application notes provide detailed protocols for the sample preparation of Donepezil in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and a combined Protein Precipitation followed by Liquid-Liquid Extraction—are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Sample Preparation Methods

The accurate quantification of Donepezil in human plasma is crucial for assessing its pharmacokinetic profile. The selection of an appropriate sample preparation method is critical to remove endogenous interferences such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of the analytical method. The most common techniques employed are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

-

Protein Precipitation (PP): This is a straightforward and rapid method involving the addition of an organic solvent to the plasma sample to precipitate proteins. While simple, it may result in a less clean extract and potential matrix effects.[1][2]

-

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates Donepezil from the plasma matrix based on its partitioning between two immiscible liquid phases.[3][4] It generally provides a cleaner sample than PP and can be optimized by adjusting the pH and the organic solvent composition.[3][4]

-

Solid-Phase Extraction (SPE): SPE is known for its high selectivity and ability to provide very clean extracts.[3][5] However, it can be more time-consuming and costly compared to LLE and PP.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated bioanalytical methods for Donepezil in human plasma, categorized by the sample preparation technique used.

Table 1: Liquid-Liquid Extraction (LLE) Methods

| Parameter | Method 1[3][6][7] | Method 2[8] |

| Internal Standard (IS) | Donepezil-D4 | Icopezil |

| Linearity Range | 0.1 - 50 ng/mL | 0.5 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%RSD) | 0.98 - 5.59% | ≤ 13.9% |

| Inter-day Precision (%RSD) | 2.74 - 7.97% | Not Reported |

| Intra-day Accuracy | 98.0 - 110.0% | 96.0 - 109.6% |

| Inter-day Accuracy | 100.7 - 104.7% | Not Reported |

| Recovery | Not Reported | 98.5 - 106.8% |

Table 2: Protein Precipitation (PP) Methods

| Parameter | Method 1[1] | Method 2[2] |

| Internal Standard (IS) | Not specified | Lansoprazole |

| Linearity Range | 0.2 - 50 ng/mL | 1 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | Not Reported | Not Reported |

| Inter-day Precision (%RSD) | Not Reported | Not Reported |

| Intra-day Accuracy | Not Reported | Not Reported |

| Inter-day Accuracy | Not Reported | Not Reported |

| Recovery | Not Reported | Not Reported |

Table 3: Combined Protein Precipitation and LLE Method

| Parameter | Method 1[9] |

| Internal Standard (IS) | Not specified |

| Linearity Range | 50 - 105 ng/mL |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Intra-day Precision (%RSD) | Not Reported |

| Inter-day Precision (%RSD) | Not Reported |

| Intra-day Accuracy | Not Reported |

| Inter-day Accuracy | Not Reported |

| Recovery | 75 - 85% |

Experimental Protocols and Workflows

This section provides detailed step-by-step protocols for each sample preparation method.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the method described by Jeong et al. (2018).[3][6][7]

Materials:

-

Human plasma samples

-

Donepezil-D4 internal standard (IS) solution (10 µg/mL in 50% methanol)

-

Hexane:Ethyl Acetate (70:30, v/v) extraction solvent

-

Polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

Vacuum concentrator

-

Reconstitution solution (Mobile phase: 5% acetic acid in 20 mM ammonium acetate:100% acetonitrile = 60:40, v/v)

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of the plasma sample into a polypropylene tube.

-

Add 20 µL of the Donepezil-D4 IS solution.

-

Add the hexane:ethyl acetate (70:30, v/v) extraction solvent.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a new polypropylene tube.

-

Concentrate the supernatant to dryness at 45°C using a vacuum concentrator.

-

Reconstitute the dried residue with 150 µL of the reconstitution solution.

-

Centrifuge at 13,200 rpm for 5 minutes.

-

Inject 3 µL of the supernatant into the UPLC-MS/MS system for analysis.[3]

Workflow Diagram:

References

- 1. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 9. jyoungpharm.org [jyoungpharm.org]

Application Notes and Protocols for Liquid-Liquid Extraction of Donepezil from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the liquid-liquid extraction (LLE) of Donepezil from biological matrices. The methodologies outlined are based on validated, high-throughput techniques suitable for pharmacokinetic studies, bioequivalence assessment, and other research applications.

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of Alzheimer's disease.[1][2][3][4] Accurate quantification of Donepezil in biological samples such as plasma, whole blood, and urine is crucial for pharmacokinetic analysis and clinical monitoring. Liquid-liquid extraction is a robust and effective sample preparation technique for isolating Donepezil from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] LLE offers advantages over protein precipitation by effectively removing nonpolar compounds that can interfere with the analysis and cause signal suppression.[2][3]

Experimental Protocols

This section details validated protocols for the liquid-liquid extraction of Donepezil from human and rat plasma.

Protocol 1: Automated High-Throughput LLE of Donepezil from Human Plasma

This protocol is adapted from a method developed for the quantitative determination of Donepezil in human plasma for a bioequivalence study.

Materials:

-

Human plasma samples

-

Donepezil analytical standard

-

Loratadine (Internal Standard - IS)

-

Hexane (organic solvent)

-

Reconstitution solution (e.g., mobile phase)

-

2.2 mL 96-deepwell plates

-

Robotic liquid handling workstation

-

Vortex mixer

-

Centrifuge

-

Evaporator system

-

LC-MS/MS system

Procedure:

-

Sample Aliquoting: Transfer 150 µL of human plasma samples into the wells of a 2.2 mL 96-deepwell plate using a robotic liquid handling workstation.

-

Internal Standard Spiking: Add the internal standard (Loratadine) to each plasma sample.

-

Extraction: Add hexane as the organic solvent to each well.

-

Mixing: Vortex the 96-well plate to ensure thorough mixing of the plasma and organic solvent.

-

Phase Separation: Centrifuge the plate to separate the aqueous and organic layers.

-

Freezing and Transfer: Freeze the aqueous layer to facilitate the transfer of the supernatant (organic layer).

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solution.

-

Analysis: Analyze the reconstituted samples by reversed-phase LC-MS/MS with positive ion electrospray ionization, using multiple reaction monitoring (MRM).

Protocol 2: LLE of Donepezil from Human Plasma using a Hexane and Ethyl Acetate Mixture

This protocol is based on a method for the quantification of Donepezil in human plasma using UPLC-MS/MS.[5]

Materials:

-

Human plasma samples

-

Donepezil analytical standard

-

Donepezil-D4 (Internal Standard - IS)

-

Hexane

-

Ethyl acetate

-

50% Methanol

-

Polypropylene tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator system

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation: Thaw frozen plasma samples at room temperature and vortex briefly.

-

Aliquoting and Spiking: Transfer 200 µL of plasma into a polypropylene tube and spike with 20 µL of the internal standard (Donepezil-D4, 10 µg/mL in 50% methanol).

-

Extraction: Add a mixture of hexane and ethyl acetate (70:30, v/v) to the sample.

-

Mixing: Vortex the tube for 3 minutes.

-

Phase Separation: Centrifuge the sample at 4,000 rpm for 5 minutes.

-

Supernatant Transfer: Transfer the supernatant (organic layer) to a new polypropylene tube.

-

Freezing: Keep the supernatant at -80°C for 60 minutes.

-

Analysis: Analyze the samples using UPLC-MS/MS.

Protocol 3: Rapid LLE of Donepezil from Rat Plasma using Methyl Tert-Butyl Ether

This protocol is an efficient and sensitive method optimized for small sample volumes of rat plasma.[1][2][3][4]

Materials:

-

Rat plasma samples

-

Donepezil analytical standard

-

Icopezil (Internal Standard - IS)

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator system

-

LC-MS/MS system

Procedure:

-

Sample Aliquoting: Mix a 20 μL aliquot of rat plasma with 500 μL of the extraction solvent (MTBE) containing the internal standard (Icopezil).[1]

-

Extraction: Vortex the mixture for five minutes.[1]

-

Phase Separation: Centrifuge the sample to separate the layers.

-

Supernatant Transfer: Transfer the organic supernatant to a clean tube.

-

Evaporation: Evaporate the solvent to dryness.

-

Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LLE methods for Donepezil.

| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma)[5] | Method 3 (Rat Plasma)[1][2][3][4] |

| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma |

| Sample Volume | 150 µL | 200 µL | 20 µL |

| Extraction Solvent | Hexane | Hexane:Ethyl Acetate (70:30, v/v) | Methyl tert-butyl ether |

| Internal Standard | Loratadine | Donepezil-D4 | Icopezil |

| Linearity Range | 0.1 - 100 ng/mL | Not explicitly stated, but calibration standards from 1 to 500 ng/mL were used. | 0.5 - 1,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated | 0.5 ng/mL |

| Recovery | Not explicitly stated | ~60% | 98.5% to 106.8% |

| Accuracy | Not explicitly stated | 98.0% to 110.0% (intra- and inter-batch) | 96.0% to 109.6% |

| Precision (%RSD) | Not explicitly stated | < 8% (intra- and inter-batch) | ≤ 13.9% |

| Analysis Time | 2.0 min | 3 min | Not explicitly stated |

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the liquid-liquid extraction of Donepezil from biological matrices.

Caption: General workflow for Donepezil LLE.

Metabolic Pathways of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4.[6] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation.[7]

Caption: Major metabolic pathways of Donepezil.

References

- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction (SPE) for the Determination of Donepezil and its Metabolites in Human Plasma

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Donepezil and its primary metabolites from human plasma. Donepezil, a reversible inhibitor of acetylcholinesterase, is widely used for the treatment of Alzheimer's disease. Monitoring its plasma concentrations and those of its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document outlines a robust SPE procedure using Oasis HLB cartridges, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it includes a summary of the metabolic pathways of Donepezil and quantitative data from various studies.

Introduction

Donepezil is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[1][2] The major metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation.[3][4] The main metabolites include 6-O-desmethyl Donepezil (M1), 5-O-desmethyl Donepezil (M2), Donepezil-N-oxide (M6), and a hydrolysis product (M4).[2][3] Glucuronide conjugates of M1 and M2 (M11 and M12, respectively) are also formed.[2][3] Given the complexity of biological matrices like plasma, a reliable sample preparation method is essential to remove interfering substances and concentrate the analytes of interest prior to analytical determination. Solid-phase extraction is a widely used technique for this purpose, offering high recovery and clean extracts.[5]

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary pathways are illustrated in the diagram below.

Caption: Metabolic pathway of Donepezil.

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of Donepezil and its metabolites using SPE followed by LC-MS/MS from various studies.

| Analyte | Matrix | SPE Sorbent | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Donepezil | Human Plasma | Oasis HLB | 0.5 - 100 | 0.5 | ~70-80 | [6][7] |

| 6-O-desmethyl Donepezil (M1) | Human Plasma | Oasis HLB | 0.2 - 40 | 0.2 | ~70-80 | [6][7] |

| 5-O-desmethyl Donepezil (M2) | Human Plasma | Oasis HLB | 0.2 - 40 | 0.2 | ~70-80 | [6][7] |

| Donepezil-N-oxide (M6) | Human Plasma | Oasis HLB | 0.2 - 40 | 0.2 | ~70-80 | [6][7] |

| Donepezil | Human Plasma | Oasis HLB | 0.10 - 50.0 | 0.10 | Not Reported | [8] |

| 6-O-desmethyl Donepezil | Human Plasma | Oasis HLB | 0.02 - 10.0 | 0.02 | Not Reported | [8] |

| Donepezil | Rat Plasma | Not Specified | 50 - 5000 | 50 | Not Reported | [9] |

| Donepezil | Human Serum | Magnetic MIP | 25 - 200 | 0.33 | 98.7 - 102.6 | [10] |

Experimental Protocol: SPE of Donepezil and Metabolites from Human Plasma

This protocol is a general procedure based on commonly used methods for the extraction of Donepezil and its metabolites from human plasma using Oasis HLB cartridges.

Materials:

-

Oasis HLB 1 cc (30 mg) SPE Cartridges

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., an analog of Donepezil or a deuterated standard)[6][7]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Methanol-water (10:90, v/v)

-

Reconstitution solution (e.g., mobile phase A and B mixture, 3:7, v/v)[6]

-

SPE vacuum manifold

-

Nitrogen evaporator

Experimental Workflow:

Caption: SPE workflow for Donepezil and metabolites.

Procedure:

-

Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution. Vortex mix for 30 seconds.[6]

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out between steps.[6]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. A low flow rate (e.g., 1 mL/min) is recommended for optimal retention.

-

Washing:

-

Elution: Elute the analytes of interest from the cartridge with 1 mL of methanol into a clean collection tube.[6]

-

Evaporation and Reconstitution:

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Discussion

The presented SPE protocol provides a reliable and reproducible method for the extraction of Donepezil and its major metabolites from human plasma. The use of a hydrophilic-lipophilic balanced (HLB) sorbent allows for the retention of a broad range of analytes with varying polarities. The washing steps are critical for removing endogenous plasma components that can cause ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.

For method development and optimization, it is recommended to evaluate different wash and elution solvents to maximize analyte recovery and minimize matrix effects. The choice of internal standard is also crucial for accurate quantification and should ideally be a stable isotope-labeled analog of the parent drug.

Conclusion

This application note details a comprehensive solid-phase extraction protocol for the simultaneous determination of Donepezil and its metabolites in human plasma. The provided information on the metabolic pathway, quantitative data, and a step-by-step experimental procedure serves as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Donepezil.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03379J [pubs.rsc.org]

- 10. Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Protein Precipitation for Rapid Cleanup of Donepezil from Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward and efficient protein precipitation (PPt) method for the extraction of Donepezil from plasma samples. This protocol is designed for high-throughput analysis and is compatible with subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers a balance of simplicity, speed, and acceptable recovery for bioanalytical studies.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease. Accurate quantification of Donepezil in plasma is crucial for pharmacokinetic and toxicokinetic studies. Sample preparation is a critical step to remove endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal in mass spectrometry.

Protein precipitation is a common and simple technique for sample cleanup. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins. While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) may offer cleaner extracts, protein precipitation is often preferred for its speed, low cost, and ease of automation.[1][2][3][4] This note provides a detailed protocol for a protein precipitation method using acetonitrile for the analysis of Donepezil in plasma.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of Donepezil in plasma.[5][6][7]

Materials and Reagents:

-

Blank plasma

-

Donepezil hydrochloride standard

-

Internal Standard (IS) solution (e.g., Lansoprazole or a deuterated Donepezil)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Donepezil in methanol. Prepare a stock solution of the internal standard at a similar concentration.

-

Working Standard Solutions: Serially dilute the Donepezil stock solution with 50% methanol to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Spiked Plasma Samples: Spike blank plasma with the working standard solutions to create calibration standards and QC samples at desired concentrations. A typical calibration range for Donepezil is 1 to 200 ng/mL.[7]

Protein Precipitation Procedure:

-

Pipette 30 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[7]

-

Add 10 µL of the internal standard working solution to each tube.

-

Add 200 µL of cold acetonitrile to each tube.[7] The ratio of acetonitrile to plasma can be optimized, with a 6.7:1 ratio reported to yield high recoveries.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the tubes at 22,285 x g for 5 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Caption: Protein precipitation workflow for Donepezil plasma sample cleanup.

LC-MS/MS Analysis

The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

-

LC System: UPLC or HPLC system

-

Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[5][7]

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water[5][7]

-

Injection Volume: 2 µL[7]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[5][7]

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the protein precipitation method for Donepezil analysis as reported in the literature.

Table 1: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Donepezil | 2 | 95.99 | Not explicitly stated | [5] |

| Donepezil | 16 | 90.86 | Not explicitly stated | [5] |

| Donepezil | 160 | 93.45 | Not explicitly stated | [5] |

| Donepezil | Low QC | ~86.23 | Not explicitly stated | [8] |

| Donepezil | Mid QC | ~86.23 | Not explicitly stated | [8] |

| Donepezil | High QC | ~86.23 | Not explicitly stated | [8] |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1 - 200 ng/mL | [7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5] |

| Intra-day Precision (%CV) | 1.06 - 2.26 | [5] |

| Intra-day Accuracy (%) | 86.93 - 102.17 | [5] |

Discussion